Cas no 27771-21-7 (4-Piperidinone,1-methyl-2,6-diphenyl-, oxime, (2R,6S)-rel-)

4-Piperidinone,1-methyl-2,6-diphenyl-, oxime, (2R,6S)-rel- structure
27771-21-7 structure
Product Name:4-Piperidinone,1-methyl-2,6-diphenyl-, oxime, (2R,6S)-rel-
CAS-nummer:27771-21-7
MF:C18H20N2O
MW:280.364204406738
CID:289652
PubChem ID:280709
Update Time:2025-04-19

4-Piperidinone,1-methyl-2,6-diphenyl-, oxime, (2R,6S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Piperidinone,1-methyl-2,6-diphenyl-, oxime, (2R,6S)-rel-
    • 1-methyl-2,6-diphenylpiperidin-4-one oxime
    • 1-methyl-2,6-diphenyl-piperidin-4-one oxime
    • 2-(Methylamino)-1,3-dinitrobenzene
    • 2,6-Dinitro-N-methyl-anilin
    • 2,6-dinitro-N-methylaniline
    • 2.6-Dinitro-N-methyl-anilin
    • AC1L2YK4
    • AC1Q1ZTJ
    • AR-1K7527
    • Benzenamine,N-methyl-2,6-dinitro-
    • CTK5A9440
    • EINECS 227-620-6
    • N-Methyl-2,6-dinitro-anilin
    • N-methyl-2,6-dinitro-aniline
    • N-methyl-2,6-diphenylpiperidin-4-one oxime
    • Oprea1_778158
    • (+)-1-methyl-2,6-diphenyl-4-piperidone oxime
    • SR-01000220577-1
    • CHEMBL1405762
    • DTXSID60950456
    • AB00097621-01
    • CBMicro_029238
    • NSC-132834
    • N-(1-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
    • MLS001163491
    • 27771-21-7
    • 1-methyl-2,6-diphenyl-4-piperidinone oxime
    • HMS2829K04
    • SMR000496765
    • BIM-0029432.P001
    • SR-01000220577
    • NSC132834
    • Inchi: 1S/C18H20N2O/c1-20-17(14-8-4-2-5-9-14)12-16(19-21)13-18(20)15-10-6-3-7-11-15/h2-11,17-18,21H,12-13H2,1H3
    • InChI-sleutel: PBJCHMDKVHLZPM-UHFFFAOYSA-N
    • LACHT: O/N=C1/CC(C2C=CC=CC=2)N(C)C(C2C=CC=CC=2)C/1

Berekende eigenschappen

  • Exacte massa: 280.1577
  • Monoisotopische massa: 280.158
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 326
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 35.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.12
  • Kookpunt: 436.3°Cat760mmHg
  • Vlampunt: 217.7°C
  • Brekindex: 1.603
  • PSA: 35.83
  • LogboekP: 3.96270
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.